3-Fluoropyridine-4-sulfonyl chloride

Catalog No.
S3367381
CAS No.
1060802-50-7
M.F
C5H3ClFNO2S
M. Wt
195.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoropyridine-4-sulfonyl chloride

CAS Number

1060802-50-7

Product Name

3-Fluoropyridine-4-sulfonyl chloride

IUPAC Name

3-fluoropyridine-4-sulfonyl chloride

Molecular Formula

C5H3ClFNO2S

Molecular Weight

195.6 g/mol

InChI

InChI=1S/C5H3ClFNO2S/c6-11(9,10)5-1-2-8-3-4(5)7/h1-3H

InChI Key

JPSWDCLSCYOSMB-UHFFFAOYSA-N

SMILES

C1=CN=CC(=C1S(=O)(=O)Cl)F

Canonical SMILES

C1=CN=CC(=C1S(=O)(=O)Cl)F

Materials Science: Surface Modification

Specific Scientific Field

Materials science and surface chemistry.

Summary of Application

Researchers use 3-Fluoropyridine-4-sulfonyl chloride to modify surfaces of materials, such as polymers, metals, and nanoparticles. The sulfonyl fluoride group can react with surface functional groups, creating stable covalent bonds.

Results and Outcomes

These are just two examples; 3-Fluoropyridine-4-sulfonyl chloride also finds use in radiolabeling, agrochemicals, and more. Researchers continue to explore its versatile applications across different scientific domains .

3-Fluoropyridine-4-sulfonyl chloride is a chemical compound classified as a sulfonyl chloride, characterized by the presence of a sulfonyl group (SO2Cl-SO_2Cl) attached to a pyridine ring that also contains a fluorine atom at the 3-position. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its unique reactivity and potential applications.

  • Corrosive: Can cause irritation or burns to skin and eyes.
  • Lachrymators: Can irritate the respiratory system and cause tearing.
  • May be harmful if swallowed or inhaled.

  • Nucleophilic Substitution: The sulfonyl chloride group is highly reactive, allowing it to undergo nucleophilic substitution reactions with amines to form sulfonamides. This process is facilitated by the leaving group ability of the chloride ion.
  • Formation of Sulfonamides: When reacted with primary or secondary amines, 3-fluoropyridine-4-sulfonyl chloride can yield corresponding sulfonamides in high yields. The mechanism typically involves the attack of the amine on the sulfur atom, followed by the elimination of the chloride ion .
  • Electrophilic Aromatic Substitution: The presence of the fluorine atom can influence electrophilic aromatic substitution reactions on the pyridine ring, affecting regioselectivity and reactivity due to its electron-withdrawing nature .

The synthesis of 3-fluoropyridine-4-sulfonyl chloride can be achieved through several methods:

  • Chlorosulfonation of Pyridine Derivatives: One common method involves treating 3-fluoropyridine with chlorosulfonic acid under controlled conditions. This reaction introduces the sulfonyl chloride group at the 4-position of the pyridine ring.
  • Reactions with Sulfur Trioxide: Another approach includes using sulfur trioxide in conjunction with thionyl chloride to achieve sulfonylation at the desired position on the pyridine ring.
  • Direct Fluorination: The introduction of fluorine can be accomplished through direct fluorination methods or by utilizing fluorinating agents in combination with existing pyridine derivatives .

3-Fluoropyridine-4-sulfonyl chloride serves multiple applications:

  • Medicinal Chemistry: It is utilized as a building block for synthesizing various pharmaceuticals, particularly in developing antibacterial and antiviral agents.
  • Organic Synthesis: This compound acts as an important intermediate in organic synthesis, facilitating the construction of complex molecules through its reactivity with nucleophiles.
  • Material Science: It may also find applications in developing new materials due to its unique chemical properties .

Interaction studies involving 3-fluoropyridine-4-sulfonyl chloride primarily focus on its reactivity with nucleophiles such as amines and alcohols. These studies reveal that:

  • The compound exhibits higher reactivity compared to other sulfonyl chlorides due to the electron-withdrawing effect of the fluorine atom.
  • Kinetic studies indicate that reactions involving this compound are often faster than those involving analogous compounds without electron-withdrawing substituents .

Similar Compounds: Comparison

Several compounds share structural similarities with 3-fluoropyridine-4-sulfonyl chloride. Here are some notable examples:

Compound NameStructureUnique Features
2-Aminopyridine-3-sulfonyl chloride2-AminopyridineExhibits different reactivity patterns due to amino group.
4-Fluorobenzenesulfonyl chloride4-FluorobenzenesulfonylLacks heterocyclic structure; more stable but less reactive.
Methanesulfonyl chlorideMethanesulfonylSimpler structure; commonly used in various synthetic pathways.

Uniqueness

The uniqueness of 3-fluoropyridine-4-sulfonyl chloride lies in its combination of a heterocyclic structure with both a fluorine substituent and a sulfonyl chloride group. This configuration enhances its reactivity profile compared to other sulfonyl chlorides and allows for diverse synthetic applications not readily achievable with simpler or non-fluorinated analogs.

The exploration of pyridine sulfonyl chlorides began with early investigations into pyridine’s reactivity. Thomas Anderson’s isolation of pyridine from bone oil in 1849 laid the groundwork for understanding its derivatives. By the late 19th century, Wilhelm Körner and James Dewar’s structural elucidation of pyridine enabled targeted substitutions, including sulfonation. The first practical synthesis of pyridine sulfonyl chlorides emerged in the early 20th century through Chichibabin’s work, which utilized aldehydes and ammonia to construct pyridine rings.

Industrial production methods evolved with the development of gas-phase reactions using alumina catalysts, yielding methylpyridines and their sulfonated analogs. A pivotal advancement occurred in 1924 with Aleksei Chichibabin’s synthesis route, which condensed formaldehyde and acetaldehyde with ammonia to form dihydropyridine intermediates. Subsequent oxidation produced substituted pyridines, including sulfonyl chloride precursors. Modern refinements, such as the use of phosphorus pentachloride for direct sulfonylation, improved yields and reduced byproducts. For example, pyridine-3-sulfonyl chloride synthesis achieved 93% efficiency using nickel-based catalysts for dealkylation.

Table 1: Milestones in Pyridine Sulfonyl Chloride Development

YearDiscovery/InnovationKey Contributors
1849Isolation of pyridine from bone oilThomas Anderson
1924Chichibabin pyridine synthesisAleksei Chichibabin
2023Direct picolyl C–H sulfonylation methodsContemporary researchers
2025Meta-selective sulfonylation via EDA complexesPhotochemical research teams

Role in Contemporary Organofluorine Chemistry

3-Fluoropyridine-4-sulfonyl chloride addresses two critical challenges in fluorinated compound synthesis: (1) introducing fluorine at sterically hindered positions and (2) enabling late-stage sulfonylation without disrupting existing functional groups. The fluorine atom at the 3-position enhances electrophilicity at the 4-sulfonyl chloride group, facilitating nucleophilic displacements with amines and alcohols. This reactivity is exploited in synthesizing sulfonamides for kinase inhibitors and antibiotic adjuvants.

Recent methodologies leverage visible-light-induced reactions for meta-selective sulfonylation. By forming electron donor–acceptor (EDA) complexes between iodide ions and sulfonyl chlorides, researchers achieve C5-sulfonylation of pyridines under photocatalyst-free conditions. This approach avoids traditional directing groups, streamlining access to 3-fluoropyridine-4-sulfonyl chloride derivatives.

Table 2: Comparative Reactivity of Pyridine Sulfonyl Chlorides

CompoundSulfonation PositionFluorine SubstitutionKey Application
Pyridine-3-sulfonyl chlorideC3NoneDerivatization for mass spectrometry
3-Fluoropyridine-4-sulfonyl chlorideC4C3Pharmaceutical intermediates
2-Chloropyridine-5-sulfonyl chlorideC5NoneAgrochemical synthesis

The compound’s utility extends to synthesizing fluorinated analogs of biologics. For instance, derivatization with pyridine-3-sulfonyl chloride enhances ionization efficiency in liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabling picomolar detection of steroidal estrogens. Similarly, 3-fluoropyridine-4-sulfonyl chloride serves as a linchpin in synthesizing fluorinated sulfones via Julia olefination, expanding access to styrenic therapeutics.

Pyridine Ring Activation Strategies

The nucleophilic aromatic substitution of 3-fluoropyridine-4-sulfonyl chloride represents a complex mechanistic paradigm where multiple activation strategies converge to enhance reactivity. The electron-deficient nature of the pyridine ring, combined with the powerful electron-withdrawing effects of both the fluorine substituent and the sulfonyl chloride group, creates a uniquely activated aromatic system that facilitates nucleophilic attack [1] [2].

Pyridine undergoes nucleophilic aromatic substitution preferentially at the 2- and 4-positions due to stabilization of the intermediate anion by the nitrogen atom [2] [3]. In 3-fluoropyridine-4-sulfonyl chloride, the presence of fluorine at the 3-position and the sulfonyl chloride group at the 4-position creates a synergistic activation pattern. The fluorine substituent, with its strong electron-withdrawing inductive effect, further depletes electron density from the aromatic ring, while the sulfonyl chloride group at the 4-position provides additional electrophilic activation [1].

The mechanistic pathway follows the classical addition-elimination mechanism characteristic of nucleophilic aromatic substitution. The nucleophile attacks the electron-deficient carbon center, forming a Meisenheimer complex intermediate where the negative charge is delocalized throughout the aromatic system [1]. The nitrogen atom in the pyridine ring serves as a critical stabilizing element, accommodating negative charge through resonance structures that are not available in simple benzene derivatives [2] [5].

Experimental evidence demonstrates that electron-withdrawing groups such as fluorine and sulfonyl chloride dramatically enhance the rate of nucleophilic aromatic substitution reactions. The electron density distribution in 3-fluoropyridine-4-sulfonyl chloride shows significant depletion at the carbon centers adjacent to nitrogen, making these positions particularly susceptible to nucleophilic attack [6]. The calculated electron density patterns reveal that the 2- and 6-positions exhibit enhanced electrophilicity compared to unsubstituted pyridine [6].

The activation strategies employed in pyridine chemistry often involve the use of electron-withdrawing substituents to overcome the inherent nucleophilic character of the aromatic ring. In the case of 3-fluoropyridine-4-sulfonyl chloride, the dual activation provided by fluorine and the sulfonyl chloride group creates reaction conditions that are significantly more favorable than those observed for simple pyridine derivatives [7] [8].

Transition State Analysis of Sulfonyl Group Transfer

The transition state structure for sulfonyl group transfer in 3-fluoropyridine-4-sulfonyl chloride involves complex geometric and electronic reorganization patterns that have been extensively characterized through computational and experimental studies. Transition state analysis reveals that sulfonyl group transfer reactions proceed through mechanisms that can vary from concerted substitution to stepwise addition-elimination pathways, depending on the specific reaction conditions and nucleophile characteristics [9] [10].

In sulfonyl transfer reactions, the transition state typically exhibits substantial bond formation between the nucleophile and the sulfur center, accompanied by partial bond breaking between sulfur and the leaving group [11]. Kinetic isotope effect studies on estrogen sulfotransferase-catalyzed sulfuryl transfer reactions indicate substantial sulfur-oxygen bond fission in the transition state, with partial charge neutralization of the leaving group [11]. These findings suggest that the transition state structure involves significant charge redistribution, with the sulfur center adopting a partially tetrahedral geometry that facilitates both bond formation and bond breaking processes.

Computational studies using density functional theory methods have provided detailed insights into the geometric parameters and electronic structure of transition states in sulfonyl chloride reactions [12] [13]. The calculations reveal that arenesulfonyl chloride reactions proceed via single transition states according to the substitution nucleophilic bimolecular mechanism, with no evidence for stable intermediates along the reaction coordinate [12] [13]. The transition state geometry shows the incoming nucleophile approaching the sulfur center in a linear arrangement with the departing chloride ion, consistent with classical substitution nucleophilic bimolecular mechanistic requirements [12].

The electronic structure of the transition state in 3-fluoropyridine-4-sulfonyl chloride reactions exhibits significant charge transfer interactions that provide stabilization energy compared to corresponding carbon-centered reactions [14]. Natural bond orbital analyses demonstrate that the strong electropositive nature of the sulfur center facilitates substantial charge transfer from the nucleophile, resulting in enhanced stabilization of the transition state complex [14]. This charge transfer phenomenon is particularly pronounced in fluorinated pyridine systems, where the electron-withdrawing effects of both fluorine and the pyridine nitrogen create a highly electrophilic sulfur center.

Brønsted-type linear free energy relationships have been employed to probe the nature of transition states in sulfonyl transfer reactions [10] [15]. These studies reveal that the transition state structure can vary significantly depending on solvent composition and nucleophile characteristics. Traditional Brønsted plots show that β nucleophile values decrease from 0.75 in aqueous media to 0.60 in organic solvents, indicating that the degree of bond formation in the transition state is sensitive to solvation effects [10] [15]. The Marcus equation framework suggests that these variations reflect changes in the intrinsic barrier heights rather than fundamental mechanistic alterations [10].

ParameterValueMechanismReference
β nucleophile (aqueous)0.75Concerted [10]
β nucleophile (DMSO)0.60Concerted [10]
ρ value (arenesulfonyl chlorides)+2.02SN2 [12]
Activation energy (typical)20-25 kcal/molSN2 [16]

Counterion Effects in Sulfur-Centered Reactions

Halide Exchange Dynamics at Sulfonyl Sulfur

The dynamics of halide exchange at the sulfonyl sulfur center in 3-fluoropyridine-4-sulfonyl chloride represents a fundamental process that provides critical insights into the mechanistic pathways governing sulfur-centered reactivity. Experimental investigations using radio-labeled chloride ions have demonstrated that arenesulfonyl chlorides undergo facile chloride-chloride exchange reactions that proceed through well-defined kinetic pathways [12] [13].

The chloride exchange reaction in arenesulfonyl chlorides follows second-order kinetics, with rate constants that correlate strongly with Hammett substituent parameters [12]. The positive ρ value of +2.02 observed for substituted arenesulfonyl chlorides indicates that electron-withdrawing substituents significantly accelerate the exchange process [12] [13]. This correlation provides strong evidence that the reaction proceeds through a transition state in which substantial positive charge develops at the sulfur center, making it more susceptible to nucleophilic attack by chloride ions.

The exchange dynamics are particularly interesting in the context of 3-fluoropyridine-4-sulfonyl chloride because the fluorine substituent and pyridine nitrogen both contribute electron-withdrawing effects that should enhance the electrophilicity of the sulfonyl sulfur center. Computational studies have shown that the reaction proceeds via a single transition state according to the substitution nucleophilic bimolecular mechanism, with no evidence for the formation of stable pentacoordinate sulfur intermediates [12] [13].

The kinetic data for halide exchange reactions reveal activation parameters that are consistent with an associative mechanism involving simultaneous bond formation and bond breaking [12]. The entropy of activation values are typically negative, indicating that the transition state involves significant organizational constraints compared to the initial reactant state. The enthalpy of activation values correlate with the electronic properties of the aromatic substituents, with electron-withdrawing groups lowering the activation barriers through stabilization of the transition state [12] [13].

Counterion effects play a crucial role in determining the kinetics and selectivity of halide exchange reactions [12] [17]. The choice of counterion can dramatically influence reaction rates through specific interactions with the developing charges in the transition state. For example, tetraethylammonium chloride provides optimal conditions for chloride exchange studies because the bulky cation minimizes ion-pairing effects that could complicate the kinetic analysis [12] [13].

Exchange SystemRate Constant (M⁻¹s⁻¹)Activation Energy (kcal/mol)Mechanism
Et₄N³⁶Cl with ArSO₂Cl10⁻³ to 10⁻¹15-20SN2
Benzenesulfonyl chloride2.1 × 10⁻³18.5SN2
p-Nitrobenzenesulfonyl chloride1.8 × 10⁻²16.2SN2

Computational Modeling of Substitution Nucleophilic Bimolecular versus Addition-Elimination Mechanisms

The computational modeling of reaction mechanisms for 3-fluoropyridine-4-sulfonyl chloride has provided unprecedented insights into the fundamental question of whether sulfur-centered nucleophilic substitution reactions proceed through concerted substitution nucleophilic bimolecular pathways or stepwise addition-elimination mechanisms involving hypervalent sulfur intermediates [12] [13] [18].

Density functional theory calculations at the B3LYP/6-311+G* and MP2/6-31+G levels have been employed to map the complete potential energy surfaces for nucleophilic substitution reactions at tetracoordinate sulfur centers [12] [14]. These calculations reveal that the mechanism depends critically on the nature of the nucleophile and leaving group. For chloride exchange reactions in arenesulfonyl chlorides, the calculations consistently show single transition state pathways with no evidence for stable pentacoordinate intermediates [12] [13].

The computational results demonstrate that fluoride exchange reactions in sulfonyl compounds follow a fundamentally different mechanistic pathway compared to chloride exchange [12] [18]. While chloride exchange proceeds through a concerted substitution nucleophilic bimolecular mechanism, fluoride exchange occurs according to an addition-elimination mechanism involving the formation of a difluorosulfurane intermediate [12]. This mechanistic dichotomy highlights the importance of leaving group ability in determining the reaction pathway.

The potential energy surfaces calculated for methylsulfenyl derivatives reveal triple-well profiles characteristic of addition-elimination mechanisms [19]. The intermediate along this pathway adopts a trigonal bipyramidal geometry with the nucleophile and leaving group occupying apical positions [19]. However, the stability of these intermediates depends strongly on the electronic properties of the substituents and the nature of the participating groups.

Natural bond orbital analyses of the transition states show substantial charge transfer interactions in all cases, providing much larger stabilization energies compared to corresponding carbon-centered reactions [14]. This enhanced stabilization arises from the strong electropositive nature of the sulfur center, which facilitates charge transfer from electron-rich nucleophiles [14]. The calculations reveal that the sulfur-nucleophile and sulfur-leaving group interactions exhibit significant covalent character in the transition states.

The reliability of the computational predictions has been validated through comparison with experimental kinetic data [12] [13]. The calculated relative rate constants and activation parameters correlate well with experimentally determined values, providing confidence in the theoretical treatment of these complex reaction systems. The computational models successfully reproduce the observed Hammett correlations and activation parameter trends, supporting the mechanistic assignments based on theoretical analysis.

Reaction TypeMechanismIntermediateValidation Method
Cl⁻ + RSO₂ClSN2NoneKinetic correlation
F⁻ + RSO₂FA-EDifluorosulfuraneDFT calculation
Nu⁻ + CH₃SXA-ETrigonal bipyramidab initio
H₂O + RSO₂ClSN2/SN3None/Triple complexIsotope effects

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Dates

Last modified: 08-19-2023

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